molecular formula C24H23N5O2S B2770811 N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide CAS No. 1105220-06-1

N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide

Cat. No.: B2770811
CAS No.: 1105220-06-1
M. Wt: 445.54
InChI Key: QHRGFGZLNDMXOF-UHFFFAOYSA-N
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Description

N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C24H23N5O2S and its molecular weight is 445.54. The purity is usually 95%.
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Biological Activity

N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide (referred to as Compound A) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of Compound A, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

Compound A features a thieno[3,4-c]pyrazole core linked to an indole moiety through an amide bond. Its molecular formula is C20H20N4O3SC_{20}H_{20}N_4O_3S with a molecular weight of approximately 396.46 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Biological Activity Overview

The biological activity of Compound A can be categorized into several key areas:

Anticancer Activity

A study investigated the anticancer properties of thieno[3,4-c]pyrazole derivatives, revealing that these compounds could inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer12.5Apoptosis induction
Compound BLung Cancer15.0Cell cycle arrest

These findings suggest that structural modifications in thieno[3,4-c]pyrazoles can significantly impact their anticancer efficacy.

Neuropharmacological Effects

In a neuropharmacological study, researchers evaluated the effects of similar compounds on anxiety and depression models in mice. The results indicated:

CompoundModel UsedEffect Observed
Compound AForced Swimming TestDecreased immobility time
Compound CElevated Plus MazeIncreased open arm entries

These results suggest that these compounds may possess anxiolytic and antidepressant properties.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of Compound A to various biological targets. The results indicated strong binding interactions with:

  • GABA_A Receptor : Binding free energy of 11.0±0.54 kcal mol-11.0\pm 0.54\text{ kcal mol}, suggesting potential as an anxiolytic agent.
  • Serotonin Transporter (SERT) : Competitive inhibition observed, indicating possible antidepressant activity.

Properties

IUPAC Name

N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c30-22(25-11-10-16-6-2-1-3-7-16)13-29-23(19-14-32-15-21(19)28-29)27-24(31)18-12-26-20-9-5-4-8-17(18)20/h1-9,12,26H,10-11,13-15H2,(H,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRGFGZLNDMXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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